molecular formula C16H16N2O5S B2455863 N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898346-39-9

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2455863
CAS No.: 898346-39-9
M. Wt: 348.37
InChI Key: ZOLROGTURNBCRT-MSUUIHNZSA-N
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Description

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, which is achieved through a series of cyclization reactions. Key steps include:

    Formation of the Tricyclic Core: This involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the propyl group and the carboxamide moiety. This is typically achieved through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to streamline the process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

IUPAC Name

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-3-18-10-6-11-12(23-9-22-11)7-14(10)24-16(18)17-15(19)13-8-20-4-5-21-13/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLROGTURNBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=COCCO4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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